N-(6-aminohexyl)-2'-nitrobenzenesulfonamide
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Overview
Description
N-(6-aminohexyl)-2’-nitrobenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a nitrobenzenesulfonamide group attached to a 6-aminohexyl chain, which imparts distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-aminohexyl)-2’-nitrobenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 6-aminohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of N-(6-aminohexyl)-2’-nitrobenzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(6-aminohexyl)-2’-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: The major product is N-(6-aminohexyl)-2’-aminobenzenesulfonamide.
Substitution: The products vary depending on the nucleophile used but generally result in modified sulfonamide derivatives.
Scientific Research Applications
N-(6-aminohexyl)-2’-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and nanotechnology applications
Mechanism of Action
The mechanism of action of N-(6-aminohexyl)-2’-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide
- N-(6-aminohexyl)-aminopropyltrimethoxysilane
- Bis(6-aminohexyl)amine
Uniqueness
N-(6-aminohexyl)-2’-nitrobenzenesulfonamide is unique due to its combination of a nitro group and a sulfonamide group attached to a 6-aminohexyl chain. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H19N3O4S |
---|---|
Molecular Weight |
301.36 g/mol |
IUPAC Name |
N-(6-amino-2-nitrohexyl)benzenesulfonamide |
InChI |
InChI=1S/C12H19N3O4S/c13-9-5-4-6-11(15(16)17)10-14-20(18,19)12-7-2-1-3-8-12/h1-3,7-8,11,14H,4-6,9-10,13H2 |
InChI Key |
DAUDBGUKUGSGIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(CCCCN)[N+](=O)[O-] |
Origin of Product |
United States |
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